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molecular formula C6H6FNO B189856 5-Amino-2-fluorophenol CAS No. 100367-48-4

5-Amino-2-fluorophenol

Cat. No. B189856
M. Wt: 127.12 g/mol
InChI Key: XQYICHLOAMMXKE-UHFFFAOYSA-N
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Patent
US06818767B2

Procedure details

A solution of 50 g (0.354 mol) of 4-fluoro-3-methoxy-aniline dissolved in methylene chloride (1800 ml) was treated under argon with 163.2 g (0.44 mol) of tetrabutyl-ammonium iodide, cooled to −75° C. and the treated over a period of 25 minutes with 860 ml of 1 M BCl3 in methylene chloride while keeping the reaction solution between −75° C. and −64° C. The solution was stirred for 15 minutes the cooling bath was removed and stirring was continued for 24 h under argon. The reaction solution was poured into ice water (6 l) with stirring, the layers were separated, the water layer twice extracted with methylene chloride (each 1.5 l). The combined organic layers were washed twice with water (each 2 l) and discarded. The combined aqueous layers were made basic with solid NaHCO3, saturated with NaCl, extracted 3 times with 2.5 l of ether and twice with 1.5 l of AcOEt. The combined organic layers were tried over magnesium sulphate and concentrated in vacuo to give 43.9 g (87.8%) of 4-fluoro-3-hydroxy-aniline as light brown crystalline solid. Melting point: 156-157° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Name
Quantity
860 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
163.2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[O:9]C.B(Cl)(Cl)Cl>C(Cl)Cl.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[OH:9] |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC1=C(C=C(N)C=C1)OC
Name
Quantity
1800 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
860 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
163.2 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 15 minutes the cooling bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction solution between −75° C. and −64° C
CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 24 h under argon
Duration
24 h
ADDITION
Type
ADDITION
Details
The reaction solution was poured into ice water (6 l)
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the water layer twice extracted with methylene chloride (each 1.5 l)
WASH
Type
WASH
Details
The combined organic layers were washed twice with water (each 2 l) and
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 2.5 l of ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C=C(N)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 43.9 g
YIELD: PERCENTYIELD 87.8%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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